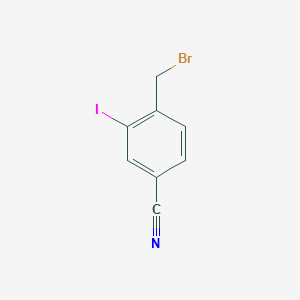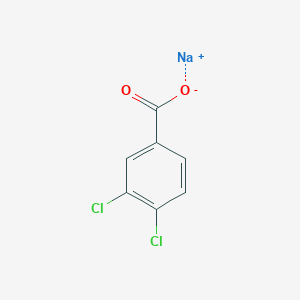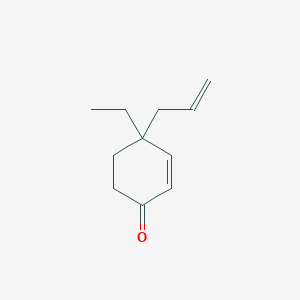
2,2,9-trimethyl-3,4-dihydro-1H-picene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,9-trimethyl-3,4-dihydro-1H-picene: is an organic compound with the molecular formula C25H24 It is a derivative of picene, a polycyclic aromatic hydrocarbon, and is characterized by the addition of hydrogen atoms and methyl groups to the picene structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,9-trimethyl-3,4-dihydro-1H-picene typically involves the hydrogenation of picene in the presence of a catalyst. Common catalysts used for this purpose include palladium on carbon (Pd/C) or platinum oxide (PtO2). The reaction is carried out under high pressure of hydrogen gas and elevated temperatures to ensure complete hydrogenation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors capable of withstanding high pressures and temperatures. The reaction conditions are optimized to maximize yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 2,2,9-trimethyl-3,4-dihydro-1H-picene can undergo oxidation reactions, typically using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions result in the formation of various oxidized derivatives.
Reduction: Further reduction of the compound can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups. Common reagents for these reactions include halogens (e.g., bromine, chlorine) and organometallic compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (bromine, chlorine), organometallic compounds
Major Products Formed:
Oxidation: Oxidized derivatives of picene
Reduction: Further reduced forms of picene
Substitution: Substituted picene derivatives
Applications De Recherche Scientifique
Chemistry: 2,2,9-trimethyl-3,4-dihydro-1H-picene is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine: Research is ongoing to explore the potential biological activities of this compound. It is being investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including organic semiconductors and photovoltaic cells. Its electronic properties make it suitable for use in electronic devices.
Mécanisme D'action
The mechanism of action of 2,2,9-trimethyl-3,4-dihydro-1H-picene is primarily related to its ability to interact with various molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. The exact pathways involved are still under investigation, but it is believed to influence cellular processes through its interactions with specific proteins and nucleic acids.
Comparaison Avec Des Composés Similaires
- Phenanthrene, 1,2,3,4-tetrahydro-
- Naphthalene, 1,2,3,4-tetrahydro-
- 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline
Comparison: 2,2,9-trimethyl-3,4-dihydro-1H-picene is unique due to the presence of additional methyl groups and its specific hydrogenation pattern. This structural uniqueness imparts distinct chemical and physical properties, making it different from other similar compounds. For example, its electronic properties are enhanced compared to phenanthrene and naphthalene derivatives, making it more suitable for applications in organic electronics.
Propriétés
Numéro CAS |
1242-76-8 |
|---|---|
Formule moléculaire |
C25H24 |
Poids moléculaire |
324.5 g/mol |
Nom IUPAC |
2,2,9-trimethyl-3,4-dihydro-1H-picene |
InChI |
InChI=1S/C25H24/c1-16-5-4-6-19-18(16)9-10-22-20-8-7-17-13-14-25(2,3)15-24(17)23(20)12-11-21(19)22/h4-12H,13-15H2,1-3H3 |
Clé InChI |
QTTSLFHFYFQOPR-UHFFFAOYSA-N |
SMILES |
CC1=C2C=CC3=C(C2=CC=C1)C=CC4=C3C=CC5=C4CC(CC5)(C)C |
SMILES canonique |
CC1=C2C=CC3=C(C2=CC=C1)C=CC4=C3C=CC5=C4CC(CC5)(C)C |
Key on ui other cas no. |
1242-76-8 |
Synonymes |
Picene,1,2,3,4-tetrahydro-2,2,9-triMethyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-[(Phenylmethoxy)acetyl]-L-phenylalanine](/img/structure/B180743.png)
![3-Isopropyl-1H-pyrazolo[5,1-c][1,2,4]triazole](/img/structure/B180744.png)






